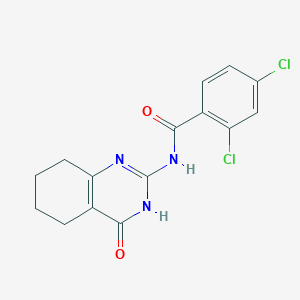
4-(4-Ethynylphenyl)piperidine hydrochloride
Descripción general
Descripción
4-(4-Ethynylphenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1009640-16-7 . It has a molecular weight of 221.73 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C13H15N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h1,3-6,13-14H,7-10H2;1H . This indicates the presence of a six-membered piperidine ring with an ethynylphenyl group attached at the 4-position .
Aplicaciones Científicas De Investigación
Neurobiology and Pharmacology
- Piperidine compounds like phencyclidine have been studied for their complex pharmacological actions, including their effects on the reactivity of the central nervous system to various sensory inputs. Such compounds act at multiple levels including the spinal cord, brainstem, diencephalic, and cerebral cortical levels, showcasing a diverse spectrum of pharmacological activity (Domino, 1964).
Therapeutic Applications in Neurological Disorders
- Certain piperidine derivatives like donepezil hydrochloride are noted for their therapeutic applications, specifically in the treatment of mild-to-moderate Alzheimer's disease. These compounds exhibit properties like good oral absorption, minimal drug interactions, and are well-tolerated, indicating their potential in therapeutic interventions (Román & Rogers, 2004).
Chemistry and Pharmacology of Piperidine Alkaloids
- Piperidine alkaloids derived from plants like Pinus have been recognized for their medicinal importance. These compounds have garnered interest in drug research due to their varied therapeutic applications, motivating researchers to explore these molecules in different pharmacophores (Singh et al., 2021).
Neuroactive Peptides and Cognitive Effects
- Studies suggest that certain piperidine compounds might play a role in memory processing by interacting with neuroactive peptides like Angiotensin IV, thereby influencing dopamine receptors and potentially enhancing memory in a brain region-specific manner (Braszko, 2010).
Leishmaniasis Treatment
- Some species of the Piper genus have shown leishmanicidal activity, with compounds derived from these plants demonstrating potential as effective, safe, and inexpensive treatments for leishmaniasis. This highlights the potential medicinal value of compounds within the piperidine family (Peixoto et al., 2021).
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(4-Ethynylphenyl)piperidine hydrochloride, is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-(4-ethynylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h1,3-6,13-14H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFKIBABVZQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009640-16-7 | |
| Record name | 4-(4-ethynylphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


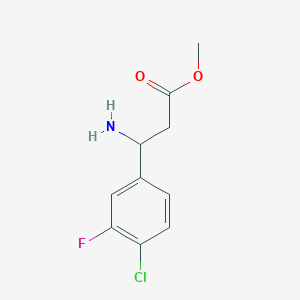
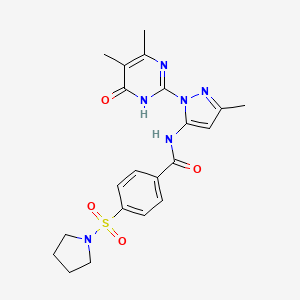
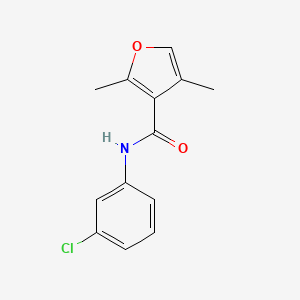
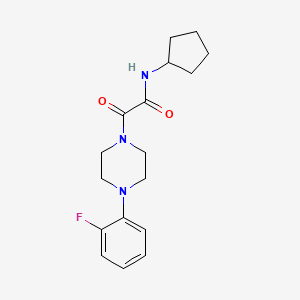
![3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2382115.png)
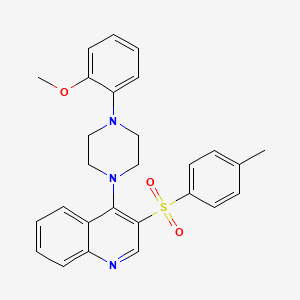
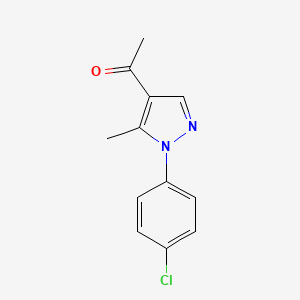
![Isopropyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2382119.png)
![(4-Iodophenyl)(1-oxa-4-azaspiro[4.5]dec-4-yl)methanone](/img/structure/B2382120.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B2382123.png)
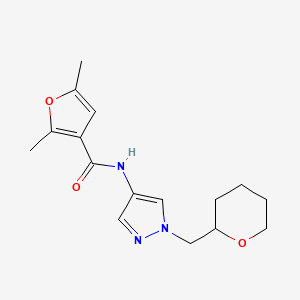
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2382127.png)
